N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Description

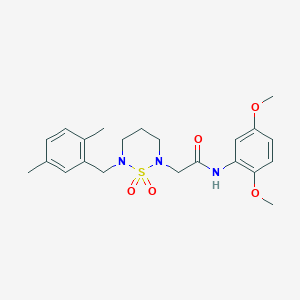

N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a heterocyclic compound featuring a thiadiazinan ring system with a sulfone (1,1-dioxido) group, an acetamide linker, and substituted aryl groups. The 2,5-dimethoxyphenyl moiety contributes electron-donating properties, while the 2,5-dimethylbenzyl substituent enhances lipophilicity.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-16-6-7-17(2)18(12-16)14-24-10-5-11-25(31(24,27)28)15-22(26)23-20-13-19(29-3)8-9-21(20)30-4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNUIWLZIXTVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and related case studies based on diverse sources.

Chemical Structure and Properties

The compound features a thiadiazine core and multiple functional groups that contribute to its unique chemical properties. The presence of methoxy and dimethylbenzyl substituents enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Antimicrobial Properties : It shows potential as an antimicrobial agent against several pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce ROS in cancer cells, leading to apoptosis.

Anticancer Studies

A study evaluated the effects of related thiadiazine derivatives on various cancer cell lines. The results indicated significant antiproliferative effects at low micromolar concentrations compared to standard chemotherapeutics like etoposide. The mechanism involved selective inhibition of topoisomerase II activity without DNA intercalation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazine Derivative A | Breast Cancer | 5.0 | Topoisomerase II Inhibition |

| Thiadiazine Derivative B | Colon Cancer | 4.5 | ROS Induction |

| N-(2,5-dimethoxyphenyl)-... | Prostate Cancer | TBD | TBD |

Antimicrobial Activity

In vitro studies demonstrated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Comparative Analysis with Related Compounds

N-(2,5-dimethoxyphenyl)-... can be compared with other thiadiazine derivatives to highlight its unique properties:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Compound X | Anticancer | Stronger ROS induction |

| Compound Y | Antimicrobial | Broader spectrum of activity |

| N-(2,5-dimethoxyphenyl)-... | Anticancer/Antimicrobial | Dual activity profile |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three related heterocyclic derivatives from : (11a) , (11b) , and (12) . Key differences in structure, synthesis, and physicochemical properties are highlighted.

Structural and Functional Group Differences

| Compound Name | Core Structure | Key Substituents | Functional Groups Present |

|---|---|---|---|

| Target Compound | 1,2,6-thiadiazinan | 2,5-dimethoxyphenyl, 2,5-dimethylbenzyl | Sulfone, acetamide, methoxy |

| (11a): (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine | Thiazolo-pyrimidine | 2,4,6-trimethylbenzylidene, 5-methylfuran | Nitrile, ketone, furan |

| (11b): (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine | Thiazolo-pyrimidine | 4-cyanobenzylidene, 5-methylfuran | Nitrile, ketone, furan |

| (12): 6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline | Pyrimido-quinazoline | 5-methylfuran, anthranilic acid-derived | Nitrile, ketone, quinazoline |

- Key Observations :

Physicochemical Properties

| Compound | Melting Point (°C) | IR (cm⁻¹) | Notable NMR Signals (δ, ppm) |

|---|---|---|---|

| Target | N/A* | ~3300 (NH), ~1680 (C=O) | Aromatic H: 6.5–7.5; OCH3: ~3.8 |

| (11a) | 243–246 | 3436 (NH), 2219 (CN) | 2.24 (CH3), 7.94 (=CH) |

| (11b) | 213–215 | 3423 (NH), 2209 (CN) | 6.67 (ArH), 8.01 (=CH) |

| (12) | 268–269 | 3217 (NH), 2220 (CN), 1719 (C=O) | 7.10–7.82 (ArH), 9.59 (NH) |

- Key Observations :

- The target’s methoxy groups (δ ~3.8) and sulfone would distinguish its NMR/IR from the nitrile-dominated spectra of (11a–b) and (12).

- Higher melting points in (12) (268–269°C) vs. (11a–b) suggest increased crystallinity due to the quinazoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.